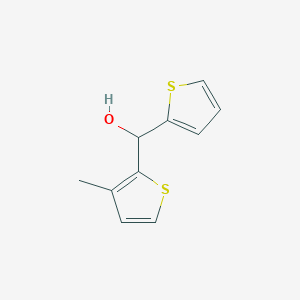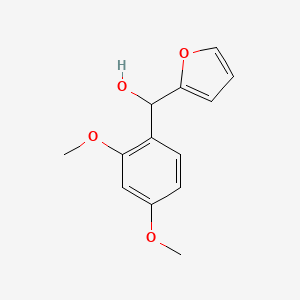
(2-Bromophenyl)(mesityl)methanol
概要
説明
(2-Bromophenyl)(mesityl)methanol is an organic compound with the molecular formula C16H17BrO. It features a bromophenyl group and a mesityl group attached to a central methanol moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(mesityl)methanol typically involves the reaction of 2-bromobenzaldehyde with mesitylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:
Formation of Grignard Reagent: Mesityl bromide is reacted with magnesium in anhydrous ether to form mesitylmagnesium bromide.
Addition Reaction: The mesitylmagnesium bromide is then added to 2-bromobenzaldehyde in an anhydrous ether solution, resulting in the formation of this compound after hydrolysis.
The reaction conditions typically involve low temperatures to control the reactivity of the Grignard reagent and to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2-Bromophenyl)(mesityl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of (2-Phenyl)(mesityl)methanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products
Oxidation: (2-Bromophenyl)(mesityl)ketone or (2-Bromophenyl)(mesityl)aldehyde.
Reduction: (2-Phenyl)(mesityl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (2-Bromophenyl)(mesityl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of steric and electronic effects in organic reactions.
Biology
While specific biological applications are less documented, compounds with similar structures are often investigated for their potential biological activity, including antimicrobial and anticancer properties.
Medicine
Potential medicinal applications could involve the compound’s derivatives, which might exhibit pharmacological activities. Research in this area would focus on modifying the structure to enhance desired biological effects.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as a precursor for materials with specific properties.
作用機序
The mechanism of action for (2-Bromophenyl)(mesityl)methanol in chemical reactions typically involves the activation of the bromine atom or the hydroxyl group. The bromine atom can act as a leaving group in substitution reactions, while the hydroxyl group can participate in hydrogen bonding or be a site for oxidation.
類似化合物との比較
Similar Compounds
(2-Bromophenyl)(phenyl)methanol: Similar structure but with a phenyl group instead of a mesityl group.
(2-Chlorophenyl)(mesityl)methanol: Similar structure but with a chlorine atom instead of a bromine atom.
(2-Bromophenyl)(tert-butyl)methanol: Similar structure but with a tert-butyl group instead of a mesityl group.
Uniqueness
(2-Bromophenyl)(mesityl)methanol is unique due to the presence of the mesityl group, which provides significant steric hindrance and electronic effects. This can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
(2-bromophenyl)-(2,4,6-trimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-10-8-11(2)15(12(3)9-10)16(18)13-6-4-5-7-14(13)17/h4-9,16,18H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNDBBKXBWZDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C2=CC=CC=C2Br)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















